molecular formula C10H8N2O B1621405 5-phenyl-1H-pyrimidin-2-one CAS No. 56863-46-8

5-phenyl-1H-pyrimidin-2-one

Cat. No. B1621405
CAS RN: 56863-46-8
M. Wt: 172.18 g/mol
InChI Key: SNIHVCLUWFQTKH-UHFFFAOYSA-N
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Description

5-Phenyl-1H-pyrimidin-2-one is a compound that has been used in the search for biologically active compounds with antiviral activity . It is an odorless white crystalline powder that is poorly soluble in ethanol and insoluble in ether and water .


Synthesis Analysis

The synthesis of 5-phenyl-1H-pyrimidin-2-one derivatives involves the use of a 5-phenyl-1H-pyrimidin-6-one scaffold . The lack of crystallographic data and information about the tautomeric form of 2,4-dimethyl-5-phenyl-1H-pyrimidin-6-one necessitated the measurement and analysis of x-ray diffraction patterns of the starting substance to explain the reactivity in the styrylation reaction .


Molecular Structure Analysis

The molecular structure of 5-phenyl-1H-pyrimidin-2-one was predicted in silico via the SwissADME web service . The weak basic properties and the ability to form hydrogen bonds (H-bonds) with energies comparable to those of the pyrimidine bases were important properties of the pyrimidin-4-one core .


Chemical Reactions Analysis

The chemical reactions involving 5-phenyl-1H-pyrimidin-2-one are primarily related to its use as a scaffold in the search for biologically active compounds . The reactivity in the styrylation reaction was explained by the analysis of x-ray diffraction patterns of the starting substance .


Physical And Chemical Properties Analysis

5-Phenyl-1H-pyrimidin-2-one is an odorless white crystalline powder that is poorly soluble in ethanol and insoluble in ether and water . Its Rf value in ethanol is 0.80 .

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents, which could potentially include 5-phenyl-1H-pyrimidin-2-one, is associated with the inhibition of prostaglandin E2 generated by COX enzymes .

Future Directions

The future directions for the research on 5-phenyl-1H-pyrimidin-2-one could involve its use in the development of new drugs, particularly those with antiviral activity . The synthesis of 5-phenyl-1H-pyrimidin-2-one derivatives that selectively inhibit viral proteases of SARS-CoV-2 is a critical area of research . Further studies could also explore the potential of 5-phenyl-1H-pyrimidin-2-one in the treatment of other diseases .

properties

IUPAC Name

5-phenyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-11-6-9(7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIHVCLUWFQTKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=O)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372795
Record name 5-phenyl-1H-pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-phenyl-1H-pyrimidin-2-one

CAS RN

56863-46-8
Record name 5-phenyl-1H-pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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